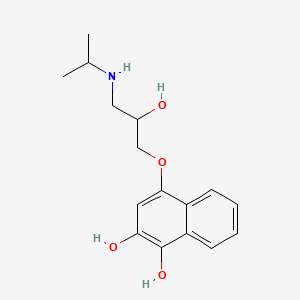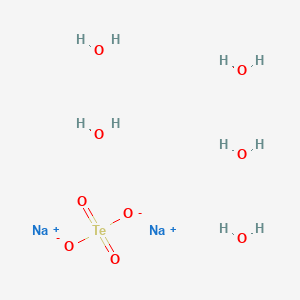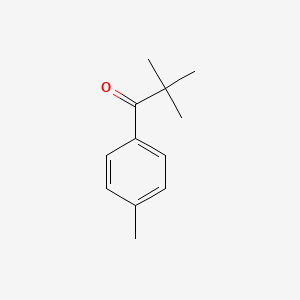
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it can be synthesized in a laboratory setting for research purposes .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves its interaction with β-adrenergic receptors. It acts as a β-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and angina.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A widely used β-adrenergic blocker with similar structural features but different pharmacological properties.
Metoprolol: Another β-adrenergic blocker with a similar mechanism of action but different chemical structure.
Atenolol: A β-adrenergic blocker with a different chemical structure but similar therapeutic uses.
Uniqueness
1,2-Naphthalenediol,4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is unique due to its specific structural features and its role as an impurity in Propranolol. Its presence in pharmaceutical formulations highlights the importance of impurity profiling in drug development and quality control .
Properties
CAS No. |
89710-82-7 |
|---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-14(19)16(20)13-6-4-3-5-12(13)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
InChI Key |
NQLMMVJNBRHISU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC(=C(C2=CC=CC=C21)O)O)O |
Synonyms |
3,4-dihydroxypropranolol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















